7-Chloro-5-nitro-benzo[b]thiophene
Description
Properties
Molecular Formula |
C8H4ClNO2S |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
7-chloro-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h1-4H |
InChI Key |
YPXPEZNVFAYUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
7-Chloro-5-nitro-benzo[b]thiophene has demonstrated significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Studies have shown that this compound can reduce bacterial viability at sub-micromolar concentrations, suggesting its potential as a therapeutic agent for resistant tuberculosis strains .
Cancer Research
Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast carcinoma and glioma. In vitro studies revealed that treatment with this compound resulted in substantial reductions in cell viability, indicating its potential utility in cancer therapy . Molecular docking studies further support these findings by revealing strong binding interactions with proteins involved in apoptosis pathways, which are crucial for cancer treatment.
Kinase Inhibition
The compound is also being explored for its role in inhibiting various kinases, which are critical in cancer progression and other diseases. For instance, scaffolds derived from this compound have been utilized to develop inhibitors targeting LIMK1 and MK2 kinases, both of which are implicated in cancer and inflammatory responses .
Material Science Applications
Dyeing Agents
In addition to its pharmaceutical applications, this compound has been studied for its potential use as a dyeing agent due to its vibrant color properties. The compound's stability and reactivity make it suitable for applications in textiles and other materials .
Solar Cells
Recent investigations have explored the use of thiophene derivatives, including this compound, in organic photovoltaic cells. These compounds can enhance the efficiency of solar energy conversion due to their favorable electronic properties .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene Derivatives
The structural and functional diversity of benzo[b]thiophene derivatives enables a wide range of applications. Below is a comparative analysis of 7-Chloro-5-nitro-benzo[b]thiophene with key analogues:
Table 1: Structural and Functional Comparison
Key Insights
Electronic Effects :
- The nitro group at position 5 in this compound strongly withdraws electrons, making the compound highly electrophilic. This contrasts with methyl-substituted derivatives (e.g., 2-Methyl-5-nitrobenzo[b]thiophene), where electron-donating groups improve solubility but reduce reactivity in cross-coupling reactions .
- Chlorine at position 7 directs further substitutions meta to itself, enabling regioselective functionalization .
Pharmacological Potential: Chloro-nitro derivatives exhibit enhanced bioactivity compared to mono-substituted analogues. For example, 5-Chlorobenzo[b]thiophene is a precursor to selective estrogen receptor modulators (SERMs), while the nitro group in this compound may enhance tubulin-binding affinity, analogous to combretastatin A-4 derivatives .
Synthetic Utility :
- This compound’s iodine-free structure differentiates it from electrophilic cyclization products (e.g., 3-iodobenzo[b]thiophenes), which require palladium catalysis for diversification .
- Nitro groups facilitate reduction to amines, enabling access to secondary pharmacophores, whereas chloro groups allow nucleophilic aromatic substitution .
Q & A
Q. Example Protocol :
| Precursor | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Chloro-5-nitrocinnamic acid | SOCl₂, pyridine, 120°C, 6h | 69% |
Advanced: How can contradictions in spectroscopic data for nitro-substituted benzo[b]thiophenes be resolved?
Methodological Answer :
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic vs. solution-state structures. To resolve these:
Cross-validate techniques : Compare experimental NMR (¹H/¹³C) with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) .
X-ray crystallography : Resolve ambiguities in nitro-group orientation (e.g., planarity deviations due to steric hindrance) .
Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers in NO₂ groups.
Case Study :
For 2-Chloro-5-nitrobenzophenone, DFT-predicted IR bands (C=O stretch: 1685 cm⁻¹) aligned with experimental data after accounting for solvent polarity .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer :
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms Cl and NO₂ substitution via deshielding effects .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₃ClNO₂S: calc. 219.94, observed 219.95) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Q. Characterization Checklist :
| Technique | Critical Data Points |
|---|---|
| ¹H NMR | Integration of aromatic protons |
| IR | NO₂ asymmetric stretch (~1520 cm⁻¹) |
| X-ray | Dihedral angles of NO₂/Cl groups |
Advanced: What mechanistic insights explain the nitration regioselectivity in chloro-substituted benzo[b]thiophenes?
Methodological Answer :
Nitration regioselectivity is governed by:
Electrophilic aromatic substitution (EAS) : The chloro group is meta-directing, favoring nitration at the 5-position. However, steric hindrance from the thiophene sulfur can alter reactivity .
Computational modeling : Frontier molecular orbital (FMO) analysis predicts nitration sites. For 7-chloro derivatives, the 5-position has higher electron density, making it EAS-favorable .
Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize nitronium ion (NO₂⁺), enhancing reaction rates.
Q. Experimental Validation :
- Hammett substituent constants (σ) : Chloro (σₘ = 0.37) increases nitro-group meta-selectivity .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Q. Methodological Answer :
Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Optimize ligand poses by adjusting nitro-group orientation .
QSAR modeling : Correlate electronic parameters (e.g., Hammett σ, dipole moments) with IC₅₀ values from enzyme assays .
ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
Q. Example Findings :
- Derivatives with electron-withdrawing groups (NO₂, Cl) show enhanced binding to ATP-binding pockets due to dipole interactions .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer :
Key challenges include:
- Purification : Remove regioisomers (e.g., 4-nitro vs. 5-nitro) via preparative HPLC .
- Safety : Nitration reactions require controlled temperatures (<130°C) to avoid exothermic decomposition.
- Yield reproducibility : Optimize stoichiometry (e.g., SOCl₂:precursor ratio = 3:1) and inert atmosphere .
Q. Scale-Up Protocol :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Volume | 10 mL | 1 L |
| Cooling System | Ice bath | Jacketed reactor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
